molecular formula C14H12Cl2O2 B12524260 1,2-Ethanediol, 1,2-bis(3-chlorophenyl)-, (1S,2S)- CAS No. 671808-86-9

1,2-Ethanediol, 1,2-bis(3-chlorophenyl)-, (1S,2S)-

Katalognummer: B12524260
CAS-Nummer: 671808-86-9
Molekulargewicht: 283.1 g/mol
InChI-Schlüssel: YDXBEARQILYLAN-KBPBESRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Ethanediol, 1,2-bis(3-chlorophenyl)-, (1S,2S)- is a chemical compound with the molecular formula C14H12O2Cl2 and a molecular weight of 283.15 g/mol . This compound is characterized by the presence of two 3-chlorophenyl groups attached to a 1,2-ethanediol backbone. The (1S,2S) notation indicates the specific stereochemistry of the molecule, which can influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediol, 1,2-bis(3-chlorophenyl)-, (1S,2S)- typically involves the reaction of 3-chlorobenzaldehyde with ethylene glycol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired stereoisomer .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Ethanediol, 1,2-bis(3-chlorophenyl)-, (1S,2S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1,2-Ethanediol, 1,2-bis(3-chlorophenyl)-, (1S,2S)- has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2-Ethanediol, 1,2-bis(3-chlorophenyl)-, (1S,2S)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Ethanediol, 1,2-bis(4-chlorophenyl)-: Similar structure but with chlorine atoms in the para position.

    1,2-Ethanediol, 1,2-bis(2-chlorophenyl)-: Similar structure but with chlorine atoms in the ortho position.

    1,2-Ethanediol, 1,2-bis(3-bromophenyl)-: Similar structure but with bromine atoms instead of chlorine.

Uniqueness

1,2-Ethanediol, 1,2-bis(3-chlorophenyl)-, (1S,2S)- is unique due to its specific stereochemistry and the presence of chlorine atoms in the meta position. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs .

Eigenschaften

CAS-Nummer

671808-86-9

Molekularformel

C14H12Cl2O2

Molekulargewicht

283.1 g/mol

IUPAC-Name

(1S,2S)-1,2-bis(3-chlorophenyl)ethane-1,2-diol

InChI

InChI=1S/C14H12Cl2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13-14,17-18H/t13-,14-/m0/s1

InChI-Schlüssel

YDXBEARQILYLAN-KBPBESRZSA-N

Isomerische SMILES

C1=CC(=CC(=C1)Cl)[C@@H]([C@H](C2=CC(=CC=C2)Cl)O)O

Kanonische SMILES

C1=CC(=CC(=C1)Cl)C(C(C2=CC(=CC=C2)Cl)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.